molecular formula C23H20N2O4 B1308215 FMOC-DL-4-pyridylalanine CAS No. 746672-87-7

FMOC-DL-4-pyridylalanine

Cat. No.: B1308215
CAS No.: 746672-87-7
M. Wt: 388.4 g/mol
InChI Key: SCSSXJVRZMQUKA-UHFFFAOYSA-N
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Description

FMOC-DL-4-pyridylalanine (FMOC-D-Phe-Phe-OH) is a synthetic amino acid that is used in a variety of scientific research applications. It has a unique structure and properties that make it particularly useful in biochemical and physiological studies. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Scientific Research Applications

Self-Assembly and Structural Properties

  • pH-Induced Self-Assembly : FMOC-diphenylalanine (Fmoc-FF) exhibits a pH-dependent self-assembly into fibrils consisting of antiparallel beta-sheets. This process results in significant structural changes observable through various spectroscopic and microscopic techniques (Tang et al., 2009).

  • Influence of Side-Chain Halogenation : The self-assembly and hydrogelation of FMOC-phenylalanine derivatives, including Fmoc-Phe, Fmoc-Tyr, and Fmoc-pentafluorophenylalanine, have been studied. Modifications in side-chain halogenation significantly affect their self-assembly rate and the properties of resultant hydrogels (Ryan et al., 2010).

Synthesis and Applications in Peptide and Nucleic Acid Chemistry

  • Synthesis of Protected Derivatives : The synthesis of N-Fmoc-protected amino acids, suitable for solid-phase peptide synthesis, includes methods to protect derivatives like 4-phosphonomethylphenylalanine, offering applications in signal transduction studies (Yao et al., 1999).

  • Peptide Nucleic Acid Synthesis : FMOC-mediated synthesis methods have been developed for Peptide Nucleic Acid (PNA) monomers, illustrating the utility of Fmoc-protected building blocks in synthesizing complex nucleic acid structures (Thomson et al., 1995).

  • Hydrogel Formation : The synthesis of peptidic hydrogels using Fmoc-peptides demonstrates their potential in biomedical applications. The viscoelastic properties of these tripeptides, obtained by enzymatic reactions, reveal their suitability as biomatrices (Chronopoulou et al., 2010).

Biochemical and Biomedical Applications

  • Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks have shown promise in antibacterial and anti-inflammatory applications. The integration of such nanoassemblies in resin-based composites demonstrates their potential in biomedical material development (Schnaider et al., 2019).

  • Bio-Inspired Functional Materials : Fmoc-modified amino acids and short peptides, including those derived from Fmoc-phenylalanine, have been explored for their potential in cell cultivation, drug delivery, and therapeutic applications. This review highlights the diverse functional properties and applications of these bio-inspired building blocks (Tao et al., 2016).

Advanced Synthesis Techniques

  • Chemical Ligation Methods : The development of native chemical ligation at phenylalanine, using erythro-N-Boc-β-mercapto-l-phenylalanine, demonstrates the application of Fmoc-SPPS in peptide synthesis. This method has been applied to complex peptide syntheses, showcasing the versatility of Fmoc-protected amino acids (Crich & Banerjee, 2007).

Safety and Hazards

The safety information for FMOC-DL-4-pyridylalanine indicates that it may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

FMOC-DL-4-pyridylalanine is a complex compound used in peptide synthesis . The primary targets of this compound are the amino acids in a peptide chain. It plays a crucial role in protecting the amino group during the synthesis process .

Mode of Action

The compound works by attaching to the amino group of an amino acid, preventing it from reacting with other groups during the synthesis process . This protection is temporary and can be removed under specific conditions, allowing the amino acid to react appropriately when needed .

Biochemical Pathways

This compound is involved in the biochemical pathway of peptide synthesis . It affects the pathway by ensuring the correct sequence of amino acids in the peptide chain. The downstream effects include the formation of peptides with the desired sequence and properties .

Pharmacokinetics

Like other fmoc compounds, it is likely to have good stability and solubility, which can impact its bioavailability .

Result of Action

The molecular effect of this compound’s action is the successful synthesis of peptides with the correct sequence of amino acids . On a cellular level, these peptides can then perform their intended functions, whether that be as signaling molecules, structural components, or enzymes .

Action Environment

The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of other chemicals . These factors can affect the compound’s stability, efficacy, and the success of the peptide synthesis process .

Biochemical Analysis

Biochemical Properties

FMOC-DL-4-pyridylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be incorporated into peptides through solid-phase peptide synthesis, where it interacts with coupling reagents and protecting groups to form peptide bonds. Additionally, this compound can interact with enzymes involved in peptide cleavage, such as proteases, which recognize and cleave specific peptide sequences containing this compound .

Cellular Effects

This compound influences various cellular processes and functions. It can affect cell signaling pathways by being incorporated into synthetic peptides that modulate receptor activity. For example, peptides containing this compound can bind to cell surface receptors and influence downstream signaling cascades, leading to changes in gene expression and cellular metabolism. Additionally, this compound can impact cellular processes such as protein synthesis and degradation by being part of peptides that interact with ribosomes and proteasomes .

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into peptides and proteins, where it can exert its effects through various interactions. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, peptides containing this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, this compound can modulate gene expression by being part of transcription factors or other regulatory proteins that bind to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and exposure to light. Over time, this compound may degrade, leading to changes in its biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular processes, although its activity may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. In animal studies, threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, such as cellular toxicity or disruption of normal cellular functions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into peptides and proteins. This compound can affect metabolic flux by being part of peptides that regulate enzyme activity or by influencing the levels of metabolites. For example, peptides containing this compound can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within cells. Once inside the cell, this compound can accumulate in specific cellular compartments, such as the cytoplasm or nucleus, depending on its interactions with other biomolecules. These interactions can influence the localization and accumulation of this compound, affecting its activity and function .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, peptides containing this compound can be targeted to the mitochondria, where they can influence mitochondrial function and energy metabolism. Additionally, the localization of this compound within the cell can affect its interactions with other biomolecules, such as enzymes and receptors, modulating its biochemical effects .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-4-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c26-22(27)21(13-15-9-11-24-12-10-15)25-23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSSXJVRZMQUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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